molecular formula C8H14N2O3 B13323091 Methyl 3-acetamidopyrrolidine-3-carboxylate

Methyl 3-acetamidopyrrolidine-3-carboxylate

Cat. No.: B13323091
M. Wt: 186.21 g/mol
InChI Key: URGYTFXZHJWOAH-UHFFFAOYSA-N
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Description

Methyl 3-acetamidopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-acetamidopyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with acetic anhydride and methanol. One common method is the acylation of pyrrolidine-3-carboxylic acid with acetic anhydride, followed by esterification with methanol under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-acetamidopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-acetamidopyrrolidine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of methyl 3-acetamidopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific acetamido and ester functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H14N2O3

Molecular Weight

186.21 g/mol

IUPAC Name

methyl 3-acetamidopyrrolidine-3-carboxylate

InChI

InChI=1S/C8H14N2O3/c1-6(11)10-8(7(12)13-2)3-4-9-5-8/h9H,3-5H2,1-2H3,(H,10,11)

InChI Key

URGYTFXZHJWOAH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCNC1)C(=O)OC

Origin of Product

United States

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